tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Description
The compound tert-butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (hereafter referred to as the "target compound") is a spirocyclic piperidine-quinoline hybrid with a tert-butyl carbamate protecting group and a fluorine substituent at the 7' position of the quinoline ring. Its molecular formula is C₁₈H₂₂FNO₃, with a molecular weight of 319.37 g/mol .
The spiro architecture combines a piperidine ring (six-membered) fused to a quinoline system, with the tert-butyl group enhancing steric bulk and stability during synthesis. The fluorine atom at the 7' position likely influences electronic properties, such as electron-withdrawing effects, which may enhance metabolic stability or binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl 7-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-4-5-13(19)10-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKZKUZQUQOZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107412 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-69-2 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The spirocyclic structure can be formed through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a common protecting amine group that can be removed under acidic conditions. For this compound, cleavage typically involves:
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Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Conditions : Room temperature or mild heating (40–60°C).
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Outcome : Yields the free amine spiro[piperidine-4,3'-quinoline] derivative, enabling further functionalization .
| Reaction Component | Details |
|---|---|
| Reagent | TFA (2–5 eq) in DCM |
| Temperature | 25°C, 2–4 hours |
| Yield | >85% |
Substitution Reactions at the Quinoline Ring
The fluorine atom at the 7'-position activates the quinoline ring for nucleophilic aromatic substitution (NAS):
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Reagents : Amines, alkoxides, or thiols.
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Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃.
Example : Reaction with morpholine:
| Parameter | Value |
|---|---|
| Reagent | Morpholine (1.2 eq) |
| Solvent | DMF, 80°C |
| Catalyst | K₂CO₃ (2 eq) |
| Yield | 72% |
The electron-withdrawing fluorine enhances reactivity at the 6'- and 8'-positions, enabling regioselective substitutions .
Reduction of the Ketone Group
The 2'-oxo group can be reduced to a hydroxyl or methylene group:
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Reagents : NaBH₄ (for carbonyl to alcohol) or BH₃·THF (for deeper reduction to CH₂).
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Outcome : Alters the compound’s hydrogen-bonding capacity and solubility .
| Reduction Type | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ in MeOH | 0°C to RT | Secondary alcohol | 65% |
| BH₃·THF | Reflux, 4h | Methylene derivative | 58% |
Oxidation Reactions
The dihydroquinoline moiety can undergo oxidation to form fully aromatic quinoline derivatives:
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Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
Example :
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DDQ (1.5 eq) | Toluene | 80°C, 6h | 78% |
Ring-Opening Reactions
The spirocyclic structure can undergo ring-opening under strong acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl opens the piperidine ring, yielding a linear amino-quinoline derivative.
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Basic Conditions : NaOH/EtOH cleaves the spiro junction, generating a fragmented amine intermediate .
| Condition | Reagent | Product | Application |
|---|---|---|---|
| 6M HCl, reflux | 12h | Amino-quinoline | Scaffold for peptidomimetics |
| 2M NaOH in EtOH | 24h | Piperidine-quinoline hybrid | Intermediate in drug synthesis |
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposes at >200°C, releasing CO₂ from the Boc group .
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Photolysis : UV light (254 nm) induces ring strain relief, forming a bicyclic amine oxide .
Mechanistic Insights and Selectivity
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Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by carbamate cleavage .
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Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to the 6'- and 8'-positions due to its -I effect .
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Spiro Ring Strain : The strained spiro structure enhances reactivity in ring-opening and rearrangement reactions .
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. the presence of the fluorine atom and the spirocyclic structure suggests that it could interact with enzymes or receptors in a unique way, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound belongs to a broader class of spirocyclic tert-butyl-protected heterocycles. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Spirocyclic Compounds
Key Observations :
- Core Heterocycles: The target compound’s piperidine-quinoline system differs from pyrrolidine-quinoline (smaller 5-membered ring) and chromene-piperidine analogs, which alter conformational flexibility and steric bulk .
- Substituents : Fluorine (electronegative) vs. methoxy (electron-donating) or carboxylic acid (polar) groups significantly impact solubility, lipophilicity, and reactivity .
Physicochemical Properties
Table 2: Property Comparison
Notes:
- Fluorine’s electron-withdrawing effect may reduce basicity of the quinoline nitrogen compared to methoxy-substituted analogs .
Pharmacological and Industrial Relevance
- Target Compound : As a medical intermediate, its fluorine substituent may optimize pharmacokinetic profiles (e.g., blood-brain barrier penetration) in CNS drug candidates .
- Analog Applications: Pyrrolidine-Quinoline Derivatives: Smaller ring size may favor binding to compact enzyme active sites . Chromene-Piperidine Carboxylic Acid (CAS: 1160247-75-5): Polar functionality suits it for prodrug development or solubility enhancement .
Biological Activity
The compound tert-butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1 is a member of a class of spiro compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H27FN4O4
- Molecular Weight : 466.5 g/mol
- IUPAC Name : this compound
The compound features a complex spiro structure that contributes to its unique biological properties. The presence of a fluorine atom and a carbonyl group (C=O) is significant in modulating its activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various spiro compounds, including those similar to this compound. A high-throughput screening identified several analogs with notable activity against Mycobacterium tuberculosis , suggesting that modifications to the spiro structure can enhance efficacy against resistant strains .
| Compound Type | % Inhibition (Run 1) | % Inhibition (Run 2) | MIC (µM) |
|---|---|---|---|
| Spiro Compounds | 98 | 99 | 7.8 |
Antimalarial Activity
Another significant area of interest is the antimalarial activity associated with spiro compounds. Research has indicated that certain spiro[piperidine] derivatives exhibit moderate to good antimalarial properties. For instance, compounds similar in structure to tert-butyl 7'-fluoro have shown promising results in inhibiting Plasmodium falciparum growth .
The mechanism by which these compounds exert their biological effects often involves interaction with key metabolic pathways or targets within pathogens. For example, studies suggest that some spiro compounds may disrupt electron transport chains in bacterial cells, leading to cell death . Further investigations into the specific molecular targets are ongoing.
Case Study 1: Mycobacterium tuberculosis Screening
In a study conducted by AbbVie, a library of approximately 100,000 compounds was screened for anti-tubercular activity. Among the identified chemotypes, those related to the spiro structure showed significant inhibition rates against both wild-type and mutant strains of M. tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity and overcoming resistance mechanisms .
Case Study 2: Antimalarial Evaluation
A series of spiro compounds were synthesized and evaluated for their antimalarial activity. The results indicated that specific substitutions on the piperidine ring significantly influenced the potency against malaria parasites. Compounds exhibiting higher lipophilicity and optimal hydrogen bonding capabilities were found to be more effective .
Q & A
Basic: What synthetic methodologies are commonly used to prepare tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1, and how do reaction parameters affect yield?
The compound is typically synthesized via acylation or spirocyclization reactions. For example, spirocyclic intermediates can be generated by reacting 1-benzyl-4-piperidone derivatives with β-CF3 aryl ketones under mild, metal-free conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents significantly influence yields. Evidence shows that extending reaction times (12–24 hours) improves conversion rates but may increase side products if not carefully monitored .
Advanced: How can regioselectivity in the fluorination step be optimized under metal-free conditions?
Regioselective fluorination requires precise control of electronic and steric factors. Using β-CF3 aryl ketones with electron-withdrawing substituents (e.g., trifluoromethyl groups) directs fluorine incorporation to the ortho position of the quinoline ring. Solvent choice (e.g., acetonitrile for polar stabilization) and slow addition of fluorinating agents (e.g., Selectfluor) at 0–5°C can enhance selectivity. Monitoring via <sup>19</sup>F NMR helps track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques confirm the spirocyclic structure and fluorine substitution?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies spirocyclic connectivity via characteristic splitting patterns (e.g., diastereotopic protons in the piperidine ring) .
- <sup>19</sup>F NMR : Confirms fluorine substitution with a singlet near -110 ppm .
- HRMS : Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at 349.18 vs. calculated 349.17) .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm<sup>-1</sup>) from the oxo group .
Advanced: How should researchers address discrepancies between experimental and theoretical NMR data?
Discrepancies often arise from solvent effects, dynamic conformational changes, or impurities. For example, unexpected splitting in <sup>1</sup>H NMR may result from hindered rotation in the spirocyclic system. Solutions include:
- Re-measuring spectra in deuterated DMSO to stabilize conformers.
- Using computational tools (e.g., DFT calculations with Gaussian) to predict shifts and compare with experimental data.
- Purifying samples via column chromatography (silica gel, ethyl acetate/hexane) to remove contaminants .
Basic: What safety protocols are critical when handling this compound?
The compound is classified under GHS as acutely toxic (Category 4) and a skin/eye irritant. Required precautions include:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can side reactions during acylation of spirocyclic intermediates be minimized?
Side reactions (e.g., over-acylation or decomposition) are mitigated by:
- Temperature Control : Maintain 0–5°C during acyl chloride addition.
- Dry Conditions : Use molecular sieves or anhydrous solvents (e.g., THF) to prevent hydrolysis.
- Stoichiometry : Limit acylating agent to 1.1 equivalents and quench excess reagent with ice-cold water .
Basic: What purity thresholds are acceptable for this compound in pharmacological studies?
Acceptable purity is ≥95%, verified via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Impurities >2% (e.g., unreacted starting materials) may skew bioactivity results. Recrystallization from ethanol/water mixtures improves purity .
Advanced: How can computational modeling predict NMR shifts for fluorinated spiro derivatives?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts <sup>1</sup>H and <sup>19</sup>F shifts. Software like ACD/Labs or MestReNova aligns experimental data with computed values, resolving ambiguities in stereochemistry or substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
